Cas no 2138148-55-5 (N-[(2-ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide)
N-[(2-ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[(2-ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide
- 2138148-55-5
- EN300-715469
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- Inchi: 1S/C11H20N2O2/c1-2-11(7-12-5-6-15-11)8-13-10(14)9-3-4-9/h9,12H,2-8H2,1H3,(H,13,14)
- InChI Key: BQEZUQUKVMJDOK-UHFFFAOYSA-N
- SMILES: O1CCNCC1(CC)CNC(C1CC1)=O
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 50.4Ų
N-[(2-ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715469-1.0g |
N-[(2-ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide |
2138148-55-5 | 1g |
$0.0 | 2023-06-06 |
N-[(2-ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on N-[(2-ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide
N-[(2-Ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide: A Comprehensive Overview
The compound CAS No. 2138148-55-5, commonly referred to as N-[(2-Ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide, is a fascinating molecule with significant potential in various fields of chemistry and material science. This compound has garnered attention due to its unique structural properties and versatile applications. Recent studies have highlighted its role in drug development, polymer synthesis, and advanced materials research.
Structurally, the molecule consists of a cyclopropane ring fused with a carboxamide group, which is further linked to an ethylmorpholine moiety. This combination of functional groups imparts the compound with remarkable stability and reactivity. The cyclopropane ring, known for its high strain energy, contributes to the molecule's reactivity in various chemical reactions. Meanwhile, the ethylmorpholine group enhances solubility and bioavailability, making it particularly appealing for pharmaceutical applications.
Recent research has focused on the synthesis and characterization of this compound. Scientists have developed novel methods to synthesize N-[(2-Ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide using green chemistry principles, reducing environmental impact while maintaining high yields. These advancements have been documented in leading journals, underscoring the compound's importance in sustainable chemical production.
In terms of applications, this compound has shown promise in the development of advanced polymers. Its unique structure allows for the creation of materials with enhanced mechanical properties, thermal stability, and resistance to environmental factors. Researchers have explored its use in creating biodegradable polymers for packaging and biomedical devices, aligning with global efforts to reduce plastic waste.
Moreover, the compound has been investigated for its potential in drug delivery systems. The ethylmorpholine group facilitates drug solubilization and controlled release, making it a valuable component in formulations targeting chronic diseases. Preclinical studies have demonstrated its efficacy in improving drug bioavailability without adverse side effects.
The versatility of CAS No. 2138148-55-5 extends to its role as a building block in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, makes it an invaluable tool for constructing complex molecular architectures. This has led to its use in synthesizing bioactive compounds and novel materials with tailored properties.
As we look to the future, ongoing research aims to further optimize the synthesis and application of this compound. Collaborative efforts between academia and industry are expected to unlock new possibilities for its use in emerging technologies such as nanomaterials and smart polymers.
In conclusion, N-[(2-Ethylmorpholin-2-yl)methyl]cyclopropanecarboxamide stands out as a multifaceted compound with vast potential across diverse domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical innovation.
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